N-butyl-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide
Description
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Properties
CAS No. |
1260997-66-7 |
|---|---|
Molecular Formula |
C20H22FN3O3S |
Molecular Weight |
403.47 |
IUPAC Name |
N-butyl-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-methylacetamide |
InChI |
InChI=1S/C20H22FN3O3S/c1-4-5-9-22(3)17(25)12-23-16-8-10-28-18(16)19(26)24(20(23)27)14-6-7-15(21)13(2)11-14/h6-8,10-11H,4-5,9,12H2,1-3H3 |
InChI Key |
HELMXKPYTKAMDI-UHFFFAOYSA-N |
SMILES |
CCCCN(C)C(=O)CN1C2=C(C(=O)N(C1=O)C3=CC(=C(C=C3)F)C)SC=C2 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-butyl-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of a fluorine atom and a butyl group contributes to its lipophilicity and potential bioactivity.
Molecular Formula: C₁₉H₂₄F₁N₃O₃S
Molecular Weight: 373.47 g/mol
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:
- Enzyme Inhibition: Many thieno[3,2-d]pyrimidines inhibit specific enzymes related to cancer cell proliferation.
- Receptor Modulation: These compounds can interact with various receptors in the body, influencing signaling pathways that regulate cell growth and apoptosis.
Anticancer Activity
Several studies have demonstrated the anticancer potential of thieno[3,2-d]pyrimidine derivatives. For instance:
- In vitro Studies: Compounds similar to this compound showed significant antiproliferative effects against various cancer cell lines (e.g., breast and prostate cancer) with IC50 values in the low micromolar range .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 5.0 |
| Compound B | PC-3 (Prostate Cancer) | 7.5 |
Mechanisms of Anticancer Activity
The anticancer effects are attributed to:
- Induction of Apoptosis: Activation of caspase pathways leading to programmed cell death.
- Cell Cycle Arrest: Inhibition of cyclins and cyclin-dependent kinases (CDKs), resulting in G1/S phase arrest.
Case Studies
-
Case Study 1: Breast Cancer
- A study evaluated the efficacy of a similar thieno[3,2-d]pyrimidine derivative in MCF-7 cells. The compound induced apoptosis through the mitochondrial pathway and significantly reduced cell viability after 48 hours of treatment.
-
Case Study 2: Prostate Cancer
- Another investigation focused on its effects on PC-3 cells, revealing that the compound inhibited tumor growth in xenograft models by inducing cell cycle arrest and apoptosis.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?
The synthesis typically involves multi-step reactions starting with the thieno[3,2-d]pyrimidine core. Key steps include:
- Alkylation/Acylation : Introducing the N-butyl and N-methylacetamide groups via nucleophilic substitution or coupling reactions.
- Functionalization : Attaching the 4-fluoro-3-methylphenyl moiety through Suzuki-Miyaura coupling or Ullmann-type reactions .
- Oxidation/Reduction : Controlled oxidation of thioether groups or reduction of intermediates using agents like KMnO₄ or NaBH₄ . Optimization Tips : Use polar aprotic solvents (DMF, acetonitrile) at 60–80°C, and monitor reactions via TLC. Purify via column chromatography (silica gel, ethyl acetate/hexane) .
Q. Which analytical techniques are critical for confirming structure and purity?
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and stereochemistry (e.g., δ ~7.5–8.0 ppm for aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ expected at ~450–470 Da) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .
Q. How can initial biological activity screening be designed for this compound?
- In Vitro Assays : Test cytotoxicity (MTT assay on cancer cell lines), antimicrobial activity (MIC against S. aureus or E. coli), or enzyme inhibition (e.g., kinase assays) .
- Controls : Include structurally related analogs (e.g., fluorinated vs. non-fluorinated derivatives) to isolate substituent effects .
- Dose Range : Use logarithmic concentrations (1 nM–100 µM) to determine IC₅₀/EC₅₀ values .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored?
- Modular Substituent Variation : Synthesize derivatives with altered substituents (e.g., replacing 4-fluoro with chloro or methoxy groups) and compare bioactivity .
- Computational Modeling : Perform docking studies (AutoDock, Schrödinger) to predict binding affinity to targets like kinases or DNA topoisomerases .
- Key SAR Trends :
| Substituent | Activity Trend (Example) | Source |
|---|---|---|
| 4-Fluoro | Enhanced cytotoxicity | |
| N-Methyl | Reduced metabolic clearance |
Q. What mechanistic pathways underlie its biological activity?
- Apoptosis Induction : Measure caspase-3/7 activation (fluorometric assays) and mitochondrial membrane potential (JC-1 staining) in treated cells .
- Target Identification : Use pull-down assays with biotinylated probes or proteomics (SILAC) to identify binding partners .
- Pathway Analysis : Transcriptomic profiling (RNA-seq) to detect deregulated pathways (e.g., PI3K/AKT or MAPK) .
Q. How can conflicting data in biological assays be resolved?
- Assay Validation : Replicate experiments across multiple cell lines (e.g., HeLa vs. MCF-7) and validate with orthogonal methods (e.g., Western blot vs. ELISA) .
- Solubility/Purity Checks : Reassess compound solubility (DMSO stock stability) and purity (HPLC-MS) to exclude batch-specific artifacts .
- Meta-Analysis : Compare results with structurally similar compounds (e.g., pyrido[3,2-d]pyrimidine analogs) to identify trends .
Methodological Recommendations
- Reaction Troubleshooting : For low yields in coupling steps, optimize catalyst loading (e.g., 5–10% Pd(PPh₃)₄) or switch to microwave-assisted synthesis .
- Data Reproducibility : Document reaction conditions (e.g., inert atmosphere, moisture control) and use internal standards in bioassays .
- Advanced Characterization : Employ X-ray crystallography (if crystals form) or 2D NMR (COSY, HSQC) to resolve stereochemical ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
